

# 2-Amino-5-bromopyridine-d3 chemical structure and formula

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## Compound of Interest

Compound Name: 2-Amino-5-bromopyridine-d3

Cat. No.: B12407321

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## An In-Depth Technical Guide to 2-Amino-5-bromopyridine-d3

This technical guide provides a comprehensive overview of **2-Amino-5-bromopyridine-d3**, a deuterated isotopologue of the versatile chemical intermediate 2-Amino-5-bromopyridine. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It covers the chemical structure, formula, physicochemical properties, and detailed experimental protocols.

## Chemical Structure and Formula

**2-Amino-5-bromopyridine-d3** is the deuterium-labeled form of 2-Amino-5-bromopyridine.<sup>[1][2]</sup>

The incorporation of deuterium isotopes is a critical tool in mechanistic studies, metabolic profiling, and altering the pharmacokinetic properties of pharmaceutical compounds.

Molecular Formula:  $C_5H_2D_3BrN_2$ <sup>[1]</sup>

CAS Number: 952109-91-0<sup>[2]</sup>

Chemical Structure:

The precise location of the three deuterium atoms in commercially available **2-Amino-5-bromopyridine-d3** is not always explicitly defined. A common and chemically logical placement involves the substitution of the two protons on the amino group and one of the aromatic protons on the pyridine ring, due to their relative acidity and accessibility for hydrogen-

deuterium exchange. The structure presented below shows deuteration at the amino group and the C-3 position of the pyridine ring.

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Note: The structure shown represents a plausible isomer. The exact position of the third deuterium on the aromatic ring may vary.

## Physicochemical Properties

Quantitative data for **2-Amino-5-bromopyridine-d3** is not extensively reported. However, the properties of its non-deuterated analogue, 2-Amino-5-bromopyridine, are well-characterized and provide a reliable reference.

Property	Value
Compound	2-Amino-5-bromopyridine (Non-deuterated)
Molecular Formula	C <sub>5</sub> H <sub>5</sub> BrN <sub>2</sub> [3]
Molecular Weight	173.01 g/mol [3]
CAS Number	1072-97-5[3]
Appearance	White to cream or pale brown crystalline solid[4]
Melting Point	135-145 °C[4]
Solubility	Soluble in methanol, chloroform, ethyl acetate; slightly soluble in water.
IUPAC Name	5-bromopyridin-2-amine[3]

## Experimental Protocols

Detailed experimental protocols for the synthesis of **2-Amino-5-bromopyridine-d3** are not readily available in the public domain. However, the synthesis of the non-deuterated parent compound is well-documented and provides a foundational methodology. A conceptual workflow for deuteration is also presented.

## Synthesis of 2-Amino-5-bromopyridine (Non-deuterated)

A common and effective method for the synthesis of 2-Amino-5-bromopyridine involves the direct bromination of 2-aminopyridine using a suitable brominating agent. The following protocol is adapted from a patented method.[\[5\]](#)[\[6\]](#)

### Materials:

- 2-aminopyridine
- Phenyltrimethylammonium tribromide
- Chloroform
- Saturated sodium chloride solution
- Anhydrous sodium sulfate
- Benzene (for recrystallization)

### Procedure:

- In a 1L three-necked flask equipped with a mechanical stirrer, thermometer, and reflux condenser, add 9.4g (0.1 mol) of 2-aminopyridine, 37.6g (0.1 mol) of phenyltrimethylammonium tribromide, and 300ml of chloroform.[\[6\]](#)
- Stir the mixture at 25°C for 2 hours.[\[6\]](#)
- After the reaction is complete, wash the mixture with 40ml of a saturated sodium chloride solution.[\[6\]](#)
- Separate the organic layer using a separatory funnel. The organic phase is the lower layer.[\[6\]](#)

- Wash the organic phase two to three times with 20ml of water.[\[6\]](#)
- Dry the organic layer over anhydrous sodium sulfate and then filter.[\[6\]](#)
- Remove the solvent (chloroform) by rotary evaporation to obtain an oily residue.[\[6\]](#)
- Cool the residue in an ice water bath and add water to precipitate the solid crude product.[\[6\]](#)
- Recrystallize the crude product from benzene, filter, and dry to obtain the final product as a yellow solid.[\[6\]](#)

## Conceptual Protocol for Deuteration

Deuterium can be introduced into the 2-Amino-5-bromopyridine molecule through hydrogen-deuterium (H/D) exchange, typically catalyzed by an acid or a base.

Materials:

- 2-Amino-5-bromopyridine
- Deuterium oxide ( $D_2O$ )
- A suitable catalyst (e.g.,  $K_2CO_3$  with 18-crown-6, or a deuterated acid like  $D_2SO_4$ )[\[7\]](#)[\[8\]](#)
- An appropriate solvent (e.g.,  $DMSO-d_6$ )[\[7\]](#)

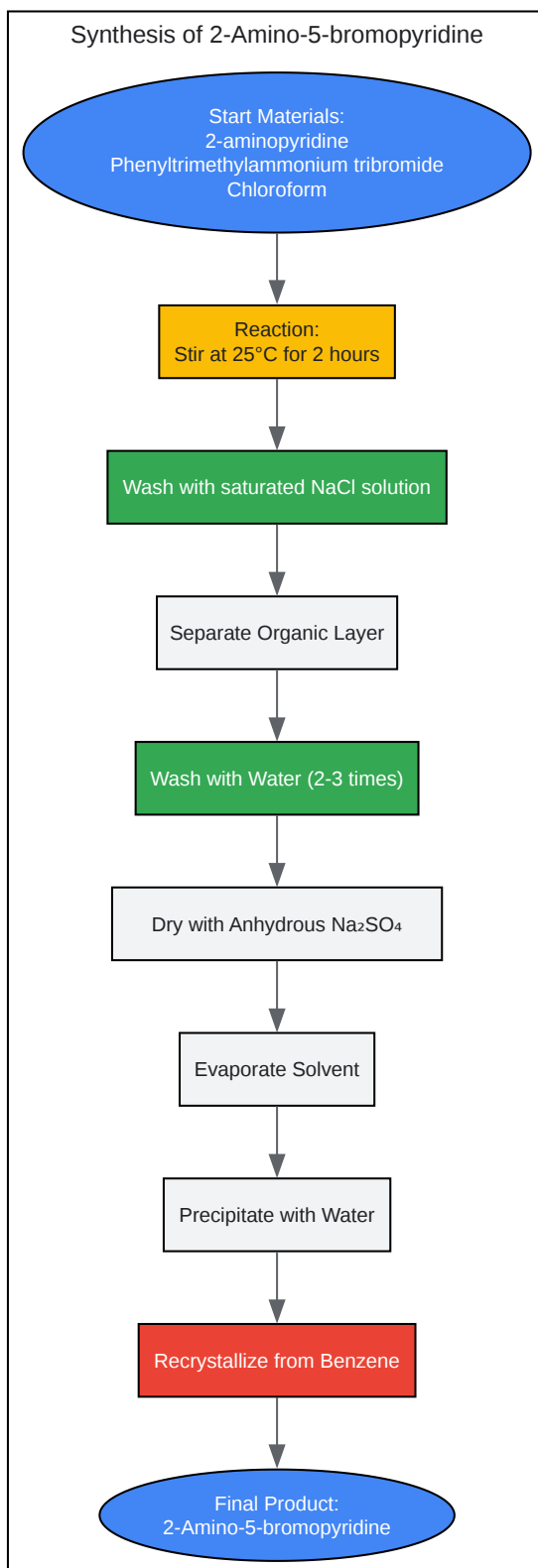
Procedure:

- Dissolve 2-Amino-5-bromopyridine in a suitable deuterated solvent or a mixture of  $D_2O$  and a co-solvent.
- Add a catalyst to facilitate the H/D exchange. The choice of catalyst and reaction conditions (temperature, time) will determine the extent and position of deuteration.[\[7\]](#)[\[8\]](#)
- Heat the reaction mixture to the required temperature for a specified duration to allow for the exchange of protons with deuterium.[\[7\]](#)
- After the reaction, quench the reaction and extract the product into an organic solvent.

- Wash the organic layer to remove any remaining catalyst and D<sub>2</sub>O.
- Dry the organic layer, remove the solvent, and purify the deuterated product, for example, by recrystallization.
- Confirm the level and position of deuterium incorporation using analytical techniques such as <sup>1</sup>H NMR spectroscopy and mass spectrometry.

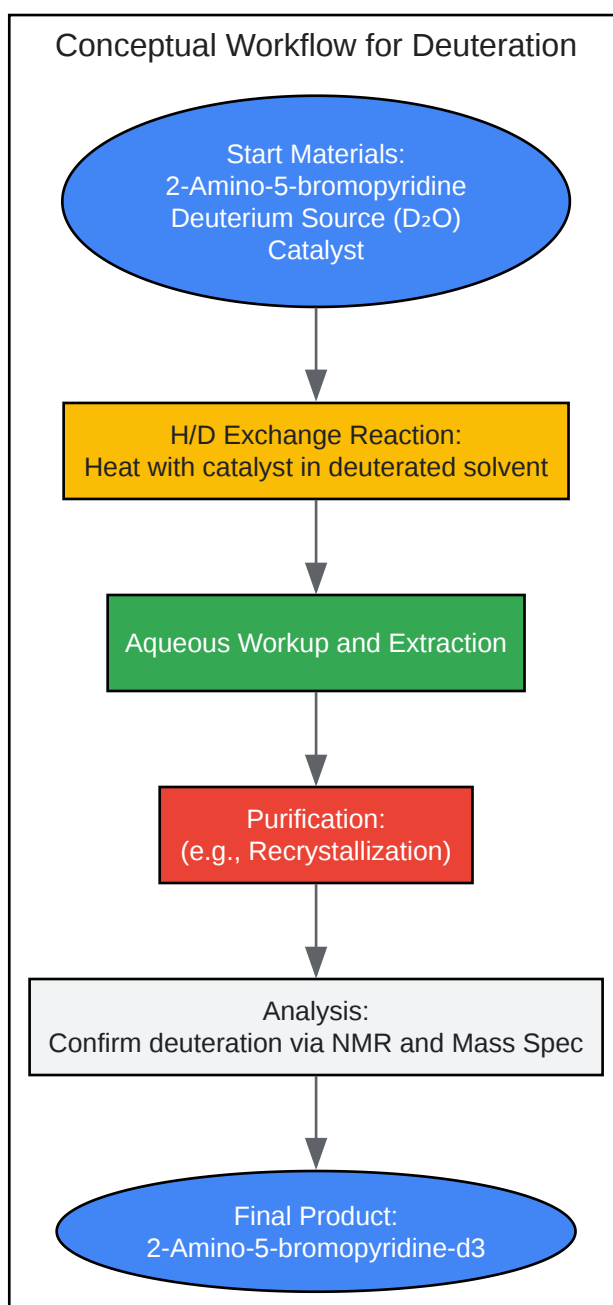
## Visualized Workflows

The following diagrams, generated using Graphviz, illustrate the synthesis and a conceptual deuteration workflow.



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Caption: A workflow diagram for the synthesis of 2-Amino-5-bromopyridine.



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Caption: A conceptual workflow for the deuteration of 2-Amino-5-bromopyridine.

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